molecular formula C5H7F3O2 B1273106 Ethyl 3,3,3-trifluoropropanoate CAS No. 352-23-8

Ethyl 3,3,3-trifluoropropanoate

Cat. No. B1273106
CAS RN: 352-23-8
M. Wt: 156.1 g/mol
InChI Key: FMDMKDPUFQNVSH-UHFFFAOYSA-N
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Patent
US07728183B2

Procedure details

A 100 mL Hastelloy shaker tube was loaded with 26.5 g (0.227 mole) chlorosulfuric acid, cooled in liquid nitrogen, evacuated and loaded with 30 g (0.225 mole) of 1,1,3,3,3-pentafluoropropene. The reaction vessel was allowed to warm and kept on a shaker at 40° C. at autogenous pressure for 6 hours. The pressure tube was unloaded, and the reaction mixture was added drop by drop into the flask containing 60 ml of ethanol at −10° C. over a 15 minute period. The reaction mixture was stirred overnight at 20° C. and then was poured into 200 ml of ice water. The organic layer was separated, washed with sodium bicarbonate, water, and dried under MgSO4. Distillation gave 31 g of CF3CH2COOEt (87%), bp 108-109° C.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
S(Cl)(=O)(=O)[OH:2].F[C:7](F)=[CH:8][C:9]([F:12])([F:11])[F:10].[CH2:14]([OH:16])[CH3:15]>>[C:9]([CH2:8][C:7]([O:16][CH2:14][CH3:15])=[O:2])([F:12])([F:11])[F:10]

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
FC(=CC(F)(F)F)F
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in liquid nitrogen
CUSTOM
Type
CUSTOM
Details
evacuated
TEMPERATURE
Type
TEMPERATURE
Details
to warm
ADDITION
Type
ADDITION
Details
the reaction mixture was added drop by drop into the flask
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with sodium bicarbonate, water
CUSTOM
Type
CUSTOM
Details
dried under MgSO4
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(F)(F)(F)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.